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Compound of Interest

Compound Name: Psb-CB5

Cat. No.: B606684 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has

garnered significant interest due to its potential roles in inflammation, metabolism, pain

perception, and cardiovascular function.[1][2] Although it shares low sequence homology with

classical cannabinoid receptors, it is activated by cannabinoid compounds like Δ⁹-

tetrahydrocannabinol (Δ⁹-THC) and endogenous lipid mediators such as N-arachidonoyl

glycine (NAGly).[2][3] The study of GPR18 has been historically challenged by a lack of

selective pharmacological tools.

PSB-CB5 is the first potent and selective antagonist developed for GPR18.[4] Its discovery has

provided the scientific community with a crucial tool to delineate the specific signaling pathways

and physiological functions mediated by GPR18, distinct from other related receptors like

GPR55, CB₁, and CB₂. These application notes provide detailed protocols and data for utilizing

PSB-CB5 to effectively block GPR18 signaling in research settings.

Product Information and Data Summary
PSB-CB5 acts by competitively binding to GPR18, preventing its activation by agonists. This

blockade inhibits downstream intracellular signaling cascades.
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Parameter Value
Cell System /
Assay

Reference

Potency (IC₅₀) 279 nM (0.279 µM)

CHO cells expressing

human GPR18 / β-

arrestin recruitment

assay (vs. Δ⁹-THC)

Selectivity vs. CB₁ >36-fold
Receptor binding or

functional assays

Selectivity vs. CB₂ 14-fold
Receptor binding or

functional assays

Selectivity vs. GPR55 >36-fold
Receptor binding or

functional assays

Chemical and Physical Properties
Property Details

IUPAC Name

(2Z)-2-[(3-[(4-

chlorophenyl)methoxy]phenyl)methylidene]-6,7-

dihydro-5H-imidazo[2,1-b]thiazin-3-one

Molecular Formula C₂₀H₁₇ClN₂O₂S

Molar Mass 384.88 g/mol

CAS Number 1627710-30-8

Solubility Soluble in DMSO (≥ 2 mg/mL)

Storage

Powder: -20°C for up to 3 years. In Solvent

(DMSO): -80°C for 6 months or -20°C for 1

month.

GPR18 Signaling Pathways
Upon activation by an agonist (e.g., NAGly, Δ⁹-THC), GPR18 couples to multiple G protein

subtypes, primarily Gαi/o and Gαq, to initiate downstream signaling. This leads to the inhibition
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of adenylyl cyclase (reducing cAMP), mobilization of intracellular calcium (Ca²⁺), and

phosphorylation of mitogen-activated protein kinases (MAPK/ERK). GPR18 activation can also

trigger a G protein-independent pathway involving β-arrestin recruitment. PSB-CB5 blocks

these events by preventing the initial receptor activation.
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GPR18 signaling pathways and the inhibitory action of PSB-CB5.
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Experimental Protocols
Protocol 1: Preparation of PSB-CB5 Stock Solutions
Principle: To ensure accurate and reproducible experimental results, PSB-CB5 must be

properly dissolved and stored. Due to its hydrophobicity, DMSO is the recommended solvent.

Materials:

PSB-CB5 powder (M.W. 384.88 g/mol )

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

Sterile, low-retention microcentrifuge tubes

Calibrated pipettes

Procedure:

Calculate Mass for Stock Solution: To prepare a 10 mM stock solution, weigh out 3.85 mg of

PSB-CB5 powder.

Calculation: 0.01 mol/L * 384.88 g/mol = 3.8488 g/L = 3.85 mg/mL

Dissolution: Add 1 mL of pure DMSO to the 3.85 mg of PSB-CB5 powder.

Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

Gentle warming in a 37°C water bath can aid dissolution if necessary.

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL)

in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-

term use (up to 1 month).

Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial

dilutions in the appropriate assay buffer. Note that the final DMSO concentration in the assay

should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
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General Experimental Workflow for GPR18 Antagonism
Assay
The following diagram illustrates a typical workflow for quantifying the antagonistic activity of

PSB-CB5 against a GPR18 agonist in a cell-based assay.
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Preparation

Assay Execution

Data Acquisition & Analysis

1. Culture GPR18-expressing
cells (e.g., CHO-hGPR18)

2. Harvest and seed cells
into assay plates

3. Incubate plates
(e.g., 24h at 37°C, 5% CO₂)

4. Add serial dilutions of
PSB-CB5 (Antagonist)

5. Pre-incubate with antagonist
(e.g., 15-30 min)

6. Add fixed concentration
of GPR18 Agonist (e.g., EC₈₀ of THC)

7. Incubate for assay-specific
duration

8. Measure signal
(e.g., luminescence, fluorescence)

9. Plot dose-response curve
and calculate IC₅₀ value
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Workflow for an in vitro GPR18 antagonist assay.
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Protocol 2: β-Arrestin Recruitment Assay for GPR18
Antagonism
Principle: This assay quantifies the interaction of β-arrestin with the activated GPR18 receptor.

Agonist binding promotes this interaction, which can be measured using various reporter

systems (e.g., enzyme fragment complementation). PSB-CB5 will inhibit the agonist-induced

signal in a dose-dependent manner. This method was used in the original characterization of

PSB-CB5.

Materials:

CHO-K1 or HEK293 cells stably expressing human GPR18 and a β-arrestin reporter system

(e.g., PathHunter® β-Arrestin).

Cell culture medium (e.g., F-12 or DMEM with 10% FBS, antibiotics).

Assay buffer (e.g., HBSS or Opti-MEM).

PSB-CB5 stock solution (10 mM in DMSO).

GPR18 agonist stock solution (e.g., Δ⁹-THC, 10 mM in ethanol or DMSO).

White, solid-bottom 96-well or 384-well assay plates.

Detection reagents for the specific β-arrestin system.

Luminometer.

Procedure:

Cell Seeding: Seed the GPR18-expressing cells into white-walled assay plates at a pre-

optimized density and allow them to adhere overnight.

Prepare Reagents:

Prepare serial dilutions of PSB-CB5 in assay buffer, starting from a high concentration

(e.g., 100 µM) down to a low concentration (e.g., 1 nM).
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Prepare a solution of the GPR18 agonist (e.g., Δ⁹-THC) at a concentration that elicits

~80% of its maximal response (EC₈₀). This concentration must be determined in a prior

agonist dose-response experiment.

Antagonist Addition: Remove the culture medium from the cells and add the PSB-CB5
dilutions. Include "vehicle only" (buffer with DMSO) and "agonist max signal" controls.

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow PSB-CB5 to bind to the

receptors.

Agonist Stimulation: Add the EC₈₀ concentration of the GPR18 agonist to all wells except the

"vehicle only" control.

Assay Incubation: Incubate the plate for 60-90 minutes at 37°C.

Signal Detection: Remove the plate from the incubator, allow it to equilibrate to room

temperature, and add the detection reagents according to the manufacturer's instructions.

Data Reading: After a final incubation period (as per kit instructions), read the luminescence

on a plate reader.

Data Analysis: Normalize the data with the "vehicle only" control as 0% inhibition and the

"agonist max signal" control as 100% activity (or 0% inhibition). Plot the percent inhibition

against the log concentration of PSB-CB5 and fit the data to a four-parameter logistic

equation to determine the IC₅₀ value.

Protocol 3: Calcium Mobilization Assay for GPR18
Antagonism
Principle: GPR18 activation via the Gαq pathway leads to an increase in intracellular calcium

concentration ([Ca²⁺]i). This can be measured using a calcium-sensitive fluorescent dye. PSB-
CB5 will block the agonist-induced calcium flux.

Materials:

HEK293 cells stably or transiently expressing human GPR18.
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Cell culture medium (DMEM with 10% FBS).

Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).

Assay buffer (HBSS with 20 mM HEPES).

Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).

PSB-CB5 stock solution (10 mM in DMSO).

GPR18 agonist stock solution (e.g., NAGly).

Black-walled, clear-bottom 96-well or 384-well assay plates.

Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

Cell Seeding: Seed GPR18-expressing cells into black-walled assay plates and grow

overnight.

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution

(prepared in assay buffer, often with probenecid) to the cells. Incubate for 45-60 minutes at

37°C in the dark.

Wash Step (Optional): Gently wash the cells with assay buffer to remove excess extracellular

dye.

Prepare Compound Plates: In a separate plate, prepare serial dilutions of PSB-CB5 and the

EC₈₀ concentration of the GPR18 agonist.

Assay Measurement:

Place the cell plate into the fluorescence plate reader.

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
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Antagonist Pre-incubation (if instrument lacks injector): If the reader cannot inject

compounds, add PSB-CB5 dilutions to the cell plate and incubate for 15-20 minutes

before placing it in the reader.

Agonist Injection: Configure the instrument to inject the agonist solution into the wells

while continuously reading the fluorescence signal for an additional 60-120 seconds.

Data Analysis: The response is typically measured as the peak fluorescence intensity minus

the baseline reading. Normalize the data and plot the dose-response curve as described in

Protocol 2 to calculate the IC₅₀ of PSB-CB5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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